molecular formula C23H15Cl3N3O3P B11978657 2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile CAS No. 31930-01-5

2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile

Cat. No.: B11978657
CAS No.: 31930-01-5
M. Wt: 518.7 g/mol
InChI Key: XTNAQXNICPSHAG-UHFFFAOYSA-N
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Description

2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile is a complex organophosphorus compound It is characterized by its unique structure, which includes a diazaphosphinine ring substituted with triphenoxy and trichloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile typically involves the reaction of trichloromethylphosphine with appropriate phenolic compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is scaled up to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted diazaphosphinine derivatives .

Scientific Research Applications

2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trichloromethyl group plays a crucial role in its reactivity, while the phenoxy groups influence its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Triphenoxy-6-(chloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile
  • 2,2,4-Triphenoxy-6-(bromomethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile
  • 2,2,4-Triphenoxy-6-(iodomethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile

Uniqueness

The triphenoxy groups also contribute to its stability and binding properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

31930-01-5

Molecular Formula

C23H15Cl3N3O3P

Molecular Weight

518.7 g/mol

IUPAC Name

2,2,4-triphenoxy-6-(trichloromethyl)-1,3-diaza-2λ5-phosphacyclohexa-1,3,5-triene-5-carbonitrile

InChI

InChI=1S/C23H15Cl3N3O3P/c24-23(25,26)21-20(16-27)22(30-17-10-4-1-5-11-17)29-33(28-21,31-18-12-6-2-7-13-18)32-19-14-8-3-9-15-19/h1-15H

InChI Key

XTNAQXNICPSHAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NP(=NC(=C2C#N)C(Cl)(Cl)Cl)(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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